1-(Boc-amino)-2-(ethylamino)ethane
Overview
Description
tert-Butyl (2-(ethylamino)ethyl)carbamate: is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(ethylamino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(ethylamino)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for tert-Butyl (2-(ethylamino)ethyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(ethylamino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl carbamate derivatives, while reduction can produce ethylaminoethyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2-(ethylamino)ethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps to prevent unwanted reactions during multi-step synthesis processes .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the behavior of carbamate groups in biological systems .
Medicine: In medicine, tert-Butyl (2-(ethylamino)ethyl)carbamate is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(ethylamino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition affects the enzyme’s activity and can lead to various biological effects .
Molecular Targets and Pathways: The primary molecular targets of tert-Butyl (2-(ethylamino)ethyl)carbamate are enzymes with active sites that can accommodate the carbamate group. The compound can modulate signaling pathways by altering enzyme activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
tert-Butyl (2-(methylamino)ethyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
tert-Butyl (2-(aminoethyl)carbamate): Lacks the ethyl group, making it less bulky.
Uniqueness: tert-Butyl (2-(ethylamino)ethyl)carbamate is unique due to its specific combination of tert-butyl and ethylaminoethyl groups. This combination provides distinct steric and electronic properties, making it useful in various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl N-[2-(ethylamino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-10-6-7-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIGZQVLLZKDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551284 | |
Record name | tert-Butyl [2-(ethylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113283-93-5 | |
Record name | tert-Butyl [2-(ethylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00551284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[2-(ethylamino)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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